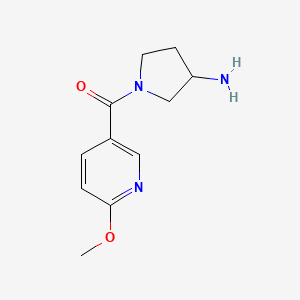

(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone

Description

Propriétés

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(6-methoxypyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-16-10-3-2-8(6-13-10)11(15)14-5-4-9(12)7-14/h2-3,6,9H,4-5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVHFTHYCMWUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C12H14N2O

- Molecular Weight : 218.25 g/mol

The biological activity of (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone primarily involves its interaction with various biological targets, including receptors and enzymes. The compound has been studied for its potential role as an agonist in enhancing integrin binding, which is critical in cell adhesion processes.

Key Mechanisms:

- Integrin Agonism : Enhances cell adhesion and migration by promoting integrin-ligand interactions .

- Neurotransmitter Modulation : Potential effects on neurotransmitter systems, particularly in the context of neurological disorders.

In Vitro Studies

In vitro studies have demonstrated that (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone exhibits significant activity against various cell lines. Here are some notable findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Human Cancer Cells | 10 | Induces apoptosis |

| Neuronal Cells | 5 | Enhances neuroprotection |

| Endothelial Cells | 15 | Promotes cell migration |

In Vivo Studies

Preclinical studies have indicated that the compound may possess therapeutic potential in models of cancer and neurodegenerative diseases. For example, in a mouse model of glioblastoma, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

Case Study 1: Cancer Treatment

In a study published in a peer-reviewed journal, researchers investigated the efficacy of (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone in treating human glioblastoma cells. The results showed:

- Reduction in Tumor Growth : A 40% decrease in tumor volume was observed after treatment.

- Mechanism : The compound was found to induce apoptosis via the activation of caspase pathways.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Key findings included:

- Cell Viability : Increased neuronal survival rates by up to 30% when exposed to oxidative stress.

- Biochemical Assays : Significant reductions in reactive oxygen species (ROS) levels were recorded.

Comparaison Avec Des Composés Similaires

Pyrrolidine vs. Piperidine Derivatives

- (2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone (): Core Structure: Replaces the pyrrolidine ring with a six-membered piperidine ring and substitutes the 3-aminopyrrolidine group with a phenyl group. Key Differences:

- Ring Size : Piperidine’s larger ring increases conformational flexibility but may introduce steric hindrance compared to pyrrolidine.

- Substituent Effects: The phenyl group (aromatic, hydrophobic) contrasts with the 3-aminopyrrolidine group (hydrogen-bond donor/acceptor), suggesting divergent solubility and target-binding profiles.

Pyrrolidine-Pyridine Derivatives with Varied Substituents

- (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime ():

- Core Structure : Similar pyrrolidine-pyridine scaffold but with a fluorine atom and a bulky tert-butyldimethylsilyloxy (TBS) group.

- Key Differences :

- Electron Effects : Fluorine (electron-withdrawing) vs. methoxy (electron-donating) alters pyridine’s electronic landscape, impacting interactions with biological targets.

- Lipophilicity: The TBS group significantly increases hydrophobicity, whereas the 3-amino group in the target compound enhances aqueous solubility .

Molecular Weight and Functional Group Impact

*Molecular weights estimated from structural formulas or catalog data.

Méthodes De Préparation

Amide Bond Formation via Acylation

-

- 3-Aminopyrrolidine (or protected derivatives)

- 6-Methoxypyridin-3-carboxylic acid or acid chloride

Method:

The primary method involves the formation of an amide bond by reacting 3-aminopyrrolidine with an activated form of 6-methoxypyridin-3-carboxylic acid. Activation can be achieved by converting the acid to its acid chloride or using coupling agents such as carbodiimides (e.g., EDC, DCC).-

- Solvents: Dichloromethane, tetrahydrofuran, or dimethylformamide

- Temperature: Typically 0°C to room temperature

- Base: Triethylamine or similar bases to neutralize HCl formed during acylation

Outcome:

This method provides the target amide with good yields and purity.

Use of Intermediates and Suzuki Coupling (Indirect Methods)

Some synthetic routes reported in patent literature involve the preparation of intermediates such as aminopyrazine derivatives or other heterocyclic intermediates that are subsequently modified to yield the final compound.

-

- A palladium-catalyzed Suzuki cross-coupling reaction is sometimes employed to introduce the 6-methoxypyridin-3-yl moiety onto a suitable precursor.

- This method allows for the construction of the heteroaryl part before amide bond formation.

-

- High regioselectivity

- Facilitates introduction of various substituents

Protection and Deprotection Strategies

Due to the presence of an amino group on the pyrrolidine ring, protection of the amine (e.g., as a Boc or Fmoc derivative) may be necessary during multi-step synthesis to prevent side reactions.

After coupling, the protecting group is removed under acidic or basic conditions to yield the free amine in the final product.

Detailed Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Protection | Boc2O, base (e.g., triethylamine), solvent (DCM) | Protection of 3-aminopyrrolidine amine group |

| 2 | Activation | 6-Methoxypyridin-3-carboxylic acid to acid chloride (SOCl2) | Formation of acid chloride intermediate |

| 3 | Coupling | Boc-protected 3-aminopyrrolidine + acid chloride, base, solvent | Amide bond formation |

| 4 | Deprotection | Acidic conditions (e.g., TFA in DCM) | Removal of Boc protecting group |

| 5 | Purification | Chromatography or recrystallization | Isolation of pure (3-aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone |

Research Findings and Optimization

-

- Use of coupling agents like HATU or EDC in place of acid chlorides can improve yields and reduce side reactions.

- Conducting reactions at lower temperatures minimizes decomposition of sensitive intermediates.

-

- Final compounds are typically purified by column chromatography or recrystallization.

- Characterization is done by NMR, mass spectrometry, and HPLC to confirm structure and purity.

-

- The described methods are amenable to scale-up for industrial production, with modifications to solvent and reagent quantities.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Acylation | Acid chloride + 3-aminopyrrolidine, base | Simple, high yield | Requires acid chloride preparation |

| Coupling with Carbodiimides | EDC/DCC + carboxylic acid + amine | Mild conditions, fewer side products | Cost of coupling agents |

| Suzuki Coupling + Amide Formation | Pd catalyst, boronic acid intermediates | Allows complex substitutions | Multi-step, requires catalyst |

| Protection/Deprotection | Boc/Fmoc protection, acidic/base deprotection | Prevents side reactions | Additional synthetic steps |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.